4-Androstene-3,17-dione-19-d3
Overview
Description
4-Androstene-3,17-dione-19-d3 is a synthetic derivative of androstenedione, a naturally occurring steroid hormone. This compound is characterized by the presence of deuterium atoms at the 19th position, which can influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: . This can be achieved through various methods, such as catalytic hydrogenation using deuterium gas or chemical exchange reactions with deuterated reagents.
Industrial Production Methods: In an industrial setting, the production of 4-Androstene-3,17-dione-19-d3 may involve large-scale chemical reactors and specialized catalysts to ensure efficient incorporation of deuterium atoms. The process must be carefully controlled to maintain the desired isotopic purity and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Androstene-3,17-dione-19-d3 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Substitution reactions may involve halogenation with reagents like bromine or iodine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 4-androstene-3,17-dione derivatives.
Reduction: Production of 4-androstene-3,17-diol.
Substitution: Generation of halogenated derivatives of 4-androstene-3,17-dione.
Scientific Research Applications
4-Androstene-3,17-dione-19-d3 has several scientific research applications across various fields:
Chemistry: Used as a precursor in the synthesis of other steroid derivatives and as a reagent in mechanistic studies.
Biology: Studied for its role in steroid hormone biosynthesis and metabolism.
Medicine: Investigated for potential therapeutic applications in hormone replacement therapy and as an anabolic agent.
Industry: Employed in the development of new pharmaceuticals and as a standard in analytical methods for steroid analysis.
Mechanism of Action
The mechanism by which 4-Androstene-3,17-dione-19-d3 exerts its effects involves its interaction with steroid hormone receptors. The compound can bind to androgen receptors, influencing gene expression and cellular processes related to muscle growth, metabolism, and reproductive functions.
Molecular Targets and Pathways:
Androgen Receptors: Activation of androgen receptors leading to transcriptional regulation of target genes.
Steroidogenic Pathways: Involvement in the biosynthesis of other steroid hormones.
Comparison with Similar Compounds
Testosterone
Dihydrotestosterone (DHT)
Androstenedione
19-nortestosterone
Properties
IUPAC Name |
(8R,9S,10R,13S,14S)-13-methyl-10-(trideuteriomethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-16H,3-10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMFNILZOJDQLW-IBDDNMOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678681 | |
Record name | (19,19,19-~2~H_3_)Androst-4-ene-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71995-66-9 | |
Record name | (19,19,19-~2~H_3_)Androst-4-ene-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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